molecular formula C18H20N6 B2992785 2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole CAS No. 178363-32-1

2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole

Cat. No.: B2992785
CAS No.: 178363-32-1
M. Wt: 320.4
InChI Key: IWGAYGYKSVTCNW-UHFFFAOYSA-N
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Description

2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole is a chemical compound belonging to the class of benzotriazoles. Benzotriazoles are known for their ability to absorb ultraviolet (UV) light, making them useful as UV stabilizers in various applications, including plastics, coatings, and personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole typically involves the reaction of 2H-1,2,3-benzotriazole with a suitable alkylating agent. One common method is the alkylation of 2H-1,2,3-benzotriazole with 1-bromohexane under basic conditions, such as using sodium hydride or potassium carbonate as the base .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole ring .

Mechanism of Action

The primary mechanism of action of 2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole involves the absorption of UV radiation. The compound absorbs UV light and converts it into less harmful thermal energy, thereby protecting the material or biological system from UV-induced damage. This process involves the excitation of electrons within the benzotriazole ring, followed by non-radiative relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole is unique due to its specific alkyl chain, which enhances its solubility and compatibility with various polymers and coatings. This makes it particularly effective in applications requiring high UV stability and durability .

Properties

IUPAC Name

2-[6-(benzotriazol-2-yl)hexyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c1(7-13-23-19-15-9-3-4-10-16(15)20-23)2-8-14-24-21-17-11-5-6-12-18(17)22-24/h3-6,9-12H,1-2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGAYGYKSVTCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CCCCCCN3N=C4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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